molecular formula C13H11ClN2O2 B12626525 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline CAS No. 1031929-24-4

2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline

Cat. No.: B12626525
CAS No.: 1031929-24-4
M. Wt: 262.69 g/mol
InChI Key: QRANOURNMJPIKF-UHFFFAOYSA-N
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Description

2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline typically involves the condensation of 2-chloroquinoline derivatives with nitroalkenes. One common method is the Friedländer synthesis, which involves the reaction of 2-aminoacetophenone with an aldehyde in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-7-ethyl-3-(2-nitroethenyl)quinoline is unique due to the presence of both the chloro and nitroethenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a valuable compound for scientific research .

Properties

CAS No.

1031929-24-4

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-7-ethyl-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3

InChI Key

QRANOURNMJPIKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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